Product packaging for Bis-PEG7-t-butyl ester(Cat. No.:CAS No. 439114-17-7)

Bis-PEG7-t-butyl ester

Cat. No.: B3137697
CAS No.: 439114-17-7
M. Wt: 538.7 g/mol
InChI Key: RPKGEWXJAQIRCK-UHFFFAOYSA-N
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Description

Overview of Poly(ethylene glycol) (PEG) Scaffolds in Molecular Design

Poly(ethylene glycol) (PEG) is a synthetic, hydrophilic, and biocompatible polymer that has become a cornerstone in molecular design and drug delivery. cd-bioparticles.netsigmaaldrich.com Composed of repeating ethylene (B1197577) glycol units, PEG chains can be synthesized to various lengths and geometries, including linear, branched, and multi-arm structures. sigmaaldrich.com This versatility allows for the fine-tuning of a molecule's physicochemical properties.

In drug development, the attachment of PEG chains to a therapeutic agent, a process known as PEGylation, can enhance the drug's solubility, reduce its immunogenicity, and prolong its circulation time in the bloodstream. cd-bioparticles.netbiochempeg.com PEG scaffolds are also integral to the formation of hydrogels, which are three-dimensional polymer networks used for controlled drug release and in tissue engineering applications. sigmaaldrich.comjenkemusa.comfrontiersin.org

Significance of Ester Functionalities, Particularly tert-Butyl Esters, as Protecting Groups and Reactive Handles

Ester functionalities are fundamental in organic synthesis, serving as both protecting groups for carboxylic acids and as reactive handles for further chemical transformations. Among these, the tert-butyl ester group is particularly valuable due to its stability under a wide range of reaction conditions, including exposure to nucleophiles and reducing agents. thieme-connect.com

The protection of a carboxylic acid as a tert-butyl ester is a common strategy in multi-step syntheses. thieme-connect.com This group can be selectively removed, or deprotected, under acidic conditions, regenerating the carboxylic acid for subsequent reactions. libretexts.orgwikipedia.org This controlled reactivity is crucial for the synthesis of complex molecules with multiple functional groups.

Contextualizing Bis-PEG7-t-butyl Ester as a Bifunctional Linker

This compound is a homobifunctional linker, meaning it possesses two identical reactive groups. In this case, the molecule is flanked by two tert-butyl ester functionalities. The central PEG7 chain imparts hydrophilicity, which can improve the solubility of the molecule in aqueous environments, a desirable characteristic for biological applications. chemicalbook.com

The "7" in PEG7 denotes the presence of seven repeating ethylene glycol units. The tert-butyl ester groups at each end can be chemically modified, allowing for the covalent attachment of two other molecules. This ability to connect two different chemical entities makes it a valuable spacer or cross-linking agent. jenkemusa.com

Research Landscape and Emerging Applications of this compound

The unique properties of this compound have positioned it as a key component in the development of sophisticated therapeutic modalities. One of its most notable applications is as a PEG-based linker in the synthesis of PROTACs. medkoo.comchem-space.commedchemexpress.com PROTACs are novel therapeutic agents that utilize the cell's own protein degradation machinery to eliminate disease-causing proteins. medchemexpress.com The PEG linker in a PROTAC connects a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase, facilitating the targeted degradation of the protein.

Furthermore, the principles of bifunctional PEG linkers are central to the design of antibody-drug conjugates (ADCs). broadpharm.com In ADCs, a potent cytotoxic drug is linked to an antibody that specifically targets cancer cells. The linker, often incorporating a PEG component, plays a critical role in the stability and efficacy of the ADC. jenkemusa.com The hydrophilic nature of the PEG linker can improve the solubility and pharmacokinetic profile of the entire conjugate. jenkemusa.com

Below is a table summarizing the key properties of this compound:

PropertyValue
IUPAC Name di-tert-butyl 4,7,10,13,16,19,22-heptaoxapentacosanedioate
CAS Number 439114-17-7
Molecular Weight 538.68 g/mol
Molecular Formula C26H50O11
Functionality Homobifunctional Linker

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H50O11 B3137697 Bis-PEG7-t-butyl ester CAS No. 439114-17-7

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H50O11/c1-25(2,3)36-23(27)7-9-29-11-13-31-15-17-33-19-21-35-22-20-34-18-16-32-14-12-30-10-8-24(28)37-26(4,5)6/h7-22H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPKGEWXJAQIRCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H50O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701149389
Record name 1,25-Bis(1,1-dimethylethyl) 4,7,10,13,16,19,22-heptaoxapentacosanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701149389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

538.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439114-17-7
Record name 1,25-Bis(1,1-dimethylethyl) 4,7,10,13,16,19,22-heptaoxapentacosanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=439114-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,25-Bis(1,1-dimethylethyl) 4,7,10,13,16,19,22-heptaoxapentacosanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701149389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation of Bis Peg7 T Butyl Ester

Hydrolysis Mechanisms of tert-Butyl Esters

The hydrolysis of an ester is a reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol. pearson.com This transformation can be catalyzed by either acid or base. jk-sci.comwikipedia.org The specific mechanism, particularly under acidic conditions, is highly dependent on the structure of the ester.

The acid-catalyzed hydrolysis of tert-butyl esters, including those in Bis-PEG7-t-butyl ester, typically proceeds through a different pathway than that of simple primary or secondary alkyl esters. bham.ac.ukchemistrysteps.com Due to the tertiary nature of the butyl group, which can form a relatively stable carbocation, the reaction follows a unimolecular mechanism involving alkyl-oxygen bond cleavage (A-AL-1). cdnsciencepub.comoup.com

The mechanism involves the following steps:

Protonation of the carbonyl oxygen of the ester, which increases its electrophilicity. acsgcipr.org

Unimolecular cleavage of the bond between the oxygen atom and the tertiary carbon. This is the rate-determining step and results in the formation of a stable tert-butyl carbocation and the corresponding carboxylic acid. pearson.comchemistrysteps.com

The tert-butyl cation can then react with a nucleophile (like water) or undergo elimination to form isobutylene (B52900) gas. acsgcipr.org

This process is essentially the reverse of a Fischer esterification. wikipedia.orgdalalinstitute.com Because the reaction is an equilibrium, it is often driven to completion by using a large excess of water. acsgcipr.orgdalalinstitute.com A wide variety of protic and Lewis acids can be used to facilitate this deprotection. Strong acids like trifluoroacetic acid (TFA) and hydrochloric acid are commonly employed. lookchem.com

The acid-catalyzed hydrolysis mechanism for a tert-butyl ester can be summarized as follows:

Mechanism Type: A-AL-1 (Acid-catalyzed, Alkyl-oxygen cleavage, Unimolecular). cdnsciencepub.com

Key Intermediate: Stable tert-butyl carbocation. acsgcipr.org

Reaction Conditions: Typically requires strong acidic conditions. lookchem.com

Base-catalyzed hydrolysis, also known as saponification, is another common method for cleaving ester bonds. jk-sci.comnumberanalytics.com Unlike the acid-catalyzed process, base-catalyzed hydrolysis is essentially irreversible. bham.ac.uk This is because the carboxylic acid product is immediately deprotonated by the base to form a carboxylate salt, which is not electrophilic and thus does not readily react with the alcohol by-product. chemistrysteps.comlibretexts.org

The reaction proceeds via a bimolecular nucleophilic acyl substitution mechanism (B-AC-2), which involves:

Nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. numberanalytics.comlibretexts.org

Formation of a tetrahedral alkoxide intermediate. jk-sci.com

Collapse of the intermediate, leading to the expulsion of the alkoxide leaving group (tert-butoxide in this case). libretexts.org

An acid-base reaction where the highly basic alkoxide deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and an alcohol. chemistrysteps.com

An acidic workup is required in a subsequent step to protonate the carboxylate and isolate the final carboxylic acid product. jk-sci.com While effective for many esters, the hydrolysis of sterically hindered esters like tert-butyl esters can be slow under basic conditions. amelica.org

In complex organic syntheses, it is often necessary to selectively cleave a tert-butyl ester without affecting other acid-labile protecting groups, such as the tert-butoxycarbonyl (Boc) group. acs.org While strong acids like TFA typically cleave both, various milder or more specific reagent systems have been developed for chemoselective deprotection. lookchem.comacs.org

These methods often employ Lewis acids, which can coordinate to the ester oxygen and facilitate cleavage under conditions where other groups remain intact. organic-chemistry.org The choice of solvent and reagent is critical for achieving the desired selectivity.

Table 1: Reagents for Selective Deprotection of tert-Butyl Esters

Reagent SystemSolventKey Features and FindingsCitation
ZnBr₂ (Zinc Bromide)DCM (Dichloromethane)Enables selective hydrolysis of tert-butyl esters in the presence of certain amine protecting groups like PhF. However, N-Boc and N-trityl groups were found to be labile under these conditions. acs.orgnih.gov
CeCl₃·7H₂O–NaI (Cerium(III) Chloride Heptahydrate–Sodium Iodide)AcetonitrileAchieves selective cleavage of tert-butyl esters while preserving N-Boc groups, reversing the typical selectivity seen with strong protic acids. organic-chemistry.org
Yb(OTf)₃ (Ytterbium Triflate)NitromethaneA mild Lewis acid catalyst that selectively cleaves tert-butyl esters in the presence of other ester groups like benzyl (B1604629), allyl, and methyl esters. niscpr.res.in
Silica (B1680970) Gel (SiO₂)Toluene (B28343) (reflux)A mild and heterogeneous method for cleaving t-butyl esters with good yields. Selectivity over t-butyl ethers can be substrate-dependent. lookchem.com

Nucleophilic Acyl Substitution Reactions Involving the Ester Linkages

The hydrolysis reactions described above are specific examples of a broader class of reactions known as nucleophilic acyl substitution. masterorganicchemistry.combyjus.com In this type of reaction, a nucleophile attacks the carbonyl carbon of the ester in this compound, leading to the substitution of the tert-butoxy (B1229062) group (-O-t-Bu). chemistrytalk.org

The general mechanism involves two core steps:

Nucleophilic Addition: The nucleophile attacks the carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. byjus.com

Elimination: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the leaving group (the tert-butoxide). masterorganicchemistry.com

Besides hydrolysis (using water or hydroxide as the nucleophile), other nucleophiles can react with the ester groups. For example, transesterification can occur if an alcohol is used as the nucleophile, resulting in a different ester. Amides can be formed through aminolysis if ammonia (B1221849) or an amine acts as the nucleophile. These reactions are fundamental to the synthetic utility of esters in creating diverse molecular structures. chemistrytalk.orguomustansiriyah.edu.iq

Reaction Kinetics and Thermodynamic Considerations in Ester Cleavage and Formation

The utility of this compound as a linker is critically dependent on the controlled cleavage of its ester bonds to unmask reactive carboxyl groups, and conversely, on the thermodynamics of its formation.

Ester Cleavage: Kinetics and Thermodynamics

The deprotection of the terminal ends of this compound is typically achieved via acid-catalyzed hydrolysis. The tert-butyl ester is specifically chosen as a protecting group because it can be removed under mild acidic conditions that often leave other ester types, such as methyl or benzyl esters, intact. organic-chemistry.org

The mechanism for the acid-catalyzed hydrolysis of tert-butyl esters generally proceeds via an AAL1 pathway (unimolecular, alkyl-oxygen cleavage). This mechanism involves the protonation of the ester's carbonyl oxygen, followed by a rate-limiting step where the bond between the oxygen and the tertiary carbon cleaves to form a stable tert-butyl carbocation and the carboxylic acid. mdpi.com

Kinetic studies on model compounds like tert-butyl formate (B1220265) provide quantitative insight into the reaction rates. The hydrolysis rate is significantly influenced by pH, with distinct rate constants for acid-catalyzed (kA), neutral (kN), and base-catalyzed (kB) pathways. usgs.govoup.com

Table 1: Kinetic Data for the Hydrolysis of a Model Compound (tert-Butyl Formate) Data sourced from a study on tert-butyl formate, which serves as a relevant model for the reactivity of the ester group in this compound. usgs.govoup.com

ParameterValueConditions
Acid-Catalyzed Rate Constant (kA)(2.7 ± 0.5) × 10⁻³ M⁻¹s⁻¹22°C
Neutral Hydrolysis Rate Constant (kN)(1.0 ± 0.2) × 10⁻⁶ s⁻¹22°C
Base-Catalyzed Rate Constant (kB)1.7 ± 0.3 M⁻¹s⁻¹22°C
Activation Energy (EA) for kA59 ± 4 kJ/mol-
Activation Energy (EA) for kN78 ± 5 kJ/mol-
Activation Energy (EA) for kB88 ± 11 kJ/mol-

Thermodynamic analysis of analogous reactions, such as the acid-catalyzed decomposition of t-butyl methyl ether, reveals key parameters for the transition state. The activation entropy (ΔS‡) is typically negative, indicating a more ordered transition state as the catalyst and substrate come together. unirioja.esamelica.org The activation free energy (ΔG‡) and enthalpy (ΔH‡) are dependent on the strength of the acid catalyst. amelica.org

Table 2: Thermodynamic Activation Parameters for the Gas-Phase Decomposition of a Model Compound (t-Butyl Methyl Ether) Catalyzed by Hydrogen Halides Data from a DFT study on t-butyl methyl ether, which is analogous to the AAL1 cleavage of a t-butyl ester. unirioja.esamelica.org

CatalystpKaΔG‡ (kJ/mol)ΔH‡ (kJ/mol)ΔS‡ (J/mol·K)
HF3.1174.898.9-167.5
HCl-6.0133.968.5-135.7
HBr-9.0126.964.4-129.0
HI-9.5123.667.5-120.9

These data show a clear trend where a stronger acid (lower pKa) leads to a lower activation free energy, and thus a faster reaction rate. amelica.org

Ester Formation: Kinetics and Thermodynamics

The synthesis of this compound involves the esterification of a PEG-dicarboxylic acid with a tert-butyl alcohol source, or the reaction of a diol-PEG with a protected carboxylic acid. A common method for forming ester bonds in complex molecules is through carbodiimide-mediated coupling, using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). rsc.orgresearchgate.net The mechanism involves the activation of the carboxylic acid by the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate, which is then attacked by the alcohol. rsc.org

Kinetic studies of esterification reactions involving PEG have shown that the process is often reversible and can be modeled with second-order kinetics. nih.gov The reaction rate is significantly influenced by the local environment. For instance, the esterification rate of a carboxylic acid in PEG 1000 is about 10 times slower than in PEG 400, an effect attributed to the increased viscosity of the higher molecular weight PEG, which hinders the mobility of the reactants. nih.gov

The thermodynamics of esterification have been determined for various systems. The reaction is typically exothermic and results in a decrease in entropy.

Table 3: Thermodynamic Properties for a Model Esterification Reaction Data from the liquid-phase esterification of levulinic acid with 1-butene (B85601) to form sec-butyl levulinate. acs.orgub.edu

Thermodynamic ParameterValueConditions
Enthalpy of Reaction (ΔH)-(32.9 ± 1.6) kJ/mol298.15 K
Entropy of Reaction (ΔS)-(70 ± 4) J/mol·K298.15 K

Applications in Advanced Chemical Synthesis and Conjugation Strategies

Role in Proteolysis-Targeting Chimeras (PROTACs) Research

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs). These molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to the target protein, and the other recruits an E3 ubiquitin ligase. soton.ac.uk This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome. slas.org The linker component is critical to the efficacy of a PROTAC, influencing its solubility, cell permeability, and the geometry of the ternary complex formed between the POI and the E3 ligase. soton.ac.uk

Bis-PEG7-t-butyl ester is frequently utilized as a PEG-based PROTAC linker. medchemexpress.com The polyethylene (B3416737) glycol (PEG) component of the linker is particularly favored in PROTAC design for several reasons. The introduction of a PEG chain can increase the water solubility and affect the cell permeability of the resulting PROTAC molecule. biochempeg.combiochempeg.com Statistically, PEG linkers are the most common motifs incorporated into PROTAC structures, with some analyses indicating that as many as 54% of reported PROTACs use a PEG-based linker. biochempeg.com The bifunctional nature of molecules like this compound allows for the rapid and straightforward assembly of potent degrader structures. biochempeg.com

Table 1: Properties and Role of this compound in PROTACs

Feature Description Reference
Component Polyethylene Glycol (PEG) medchemexpress.com
Function Linker Scaffold medchemexpress.com
Key Advantage Increases aqueous solubility of the PROTAC molecule. biochempeg.combiochempeg.com

| Versatility | Enables facile assembly of PROTACs. | biochempeg.com |

The design of the linker is a critical aspect of developing effective PROTACs. The length and chemical composition of the linker play a crucial role in the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). soton.ac.uk Optimal linker length is dependent on the specific POI and E3 ligase being targeted, as it dictates the distance and orientation between the two proteins. A linker that is too short may lead to steric hindrance, preventing the formation of the ternary complex, while an excessively long linker might result in unproductive complex formation.

The length of the PEG linker, in this case, a seven-unit PEG chain (PEG7), is a key determinant in the formation and stability of the PROTAC ternary complex. The flexibility of the PEG chain allows the two ends of the PROTAC to adopt a conformation that facilitates the productive interaction between the target protein and the E3 ligase. precisepeg.com The specific length of the PEG7 chain provides a defined spatial separation between the two recruited proteins.

The formation of the ternary complex is a critical step for subsequent protein degradation. researchgate.netbiorxiv.org The stability of this complex can be influenced by cooperative interactions between the POI and the E3 ligase, which are in turn governed by the linker's properties. nih.gov While a longer linker might offer more conformational flexibility, it does not always lead to a more stable or effective ternary complex. The optimal linker length is a balance that must be determined empirically for each specific POI-E3 ligase pair. nih.gov Molecular dynamics simulations have been used to study the conformational behavior of PROTACs and the role of linker plasticity in ternary complex formation. nih.gov

PROTACs function by co-opting the cell's native ubiquitin-proteasome system (UPS) to achieve targeted protein degradation. frontiersin.org The process begins with the PROTAC molecule simultaneously binding to a protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. nih.govrsc.org This induced proximity brings the E3 ligase close to the POI, enabling the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. nih.gov

This polyubiquitination serves as a molecular tag, marking the POI for recognition and subsequent degradation by the 26S proteasome. slas.org After the POI is degraded into smaller peptides, the PROTAC molecule is released and can catalytically induce the degradation of additional POI molecules. nih.govnih.gov This catalytic mode of action is a key advantage of PROTACs over traditional inhibitors, which require sustained occupancy of the target's active site. nih.govnih.gov

Table 2: Steps in PROTAC-Mediated Protein Degradation

Step Description Reference
1. Ternary Complex Formation The PROTAC brings the target protein (POI) and an E3 ubiquitin ligase together. nih.govrsc.org
2. Ubiquitination The E3 ligase facilitates the transfer of ubiquitin to the POI. nih.gov
3. Proteasomal Recognition The polyubiquitinated POI is recognized by the 26S proteasome. slas.org
4. Degradation The proteasome degrades the POI into small peptides. nih.gov

| 5. PROTAC Recycling | The PROTAC is released and can initiate another degradation cycle. | nih.gov |

The tert-butyl ester group in this compound serves as a valuable protecting group in the multi-step synthesis of PROTACs. Protecting groups are essential in organic synthesis to mask reactive functional groups and prevent unwanted side reactions. harvard.edu The tert-butyl ester is particularly useful because it is stable under a variety of reaction conditions but can be selectively removed when needed. libretexts.org

In the context of PROTAC synthesis, the tert-butyl ester can protect a carboxylic acid functionality on the PEG linker. This allows for the selective modification of the other end of the linker. Once the desired modifications are complete, the tert-butyl ester can be deprotected, typically under acidic conditions, to reveal a free carboxylic acid. libretexts.orgdiva-portal.org This newly exposed functional group can then be used for late-stage conjugation to either the POI ligand or the E3 ligase ligand. This strategy provides a modular and convergent approach to PROTAC synthesis, allowing for the rapid generation of a library of PROTACs with varying linkers or ligands. The selective deprotection of tert-butyl esters in the presence of other acid-labile protecting groups can sometimes be achieved using specific Lewis acids, such as zinc bromide. researchgate.net

Bioconjugation Methodologies

Bioconjugation is the chemical process of linking two molecules, at least one of which is a biomolecule. PEG linkers, such as those derived from this compound, are widely used in bioconjugation to connect molecules like proteins, antibodies, and drugs. precisepeg.comchempep.com The PEG component of the linker offers several advantages in bioconjugation, including increased water solubility, reduced immunogenicity of the conjugated biomolecule, and enhanced stability. precisepeg.comchempep.com

The choice of a PEG linker depends on the specific application, including the desired length and the reactive functional groups required for conjugation. precisepeg.com For instance, after deprotection of the tert-butyl ester in this compound to a carboxylic acid, this group can be activated (e.g., as an NHS ester) to react with primary amines on a protein. broadpharm.com The other end of the PEG linker would be functionalized with a group that can react with the second molecule of interest. This versatility makes PEG linkers fundamental tools in the development of antibody-drug conjugates (ADCs), PEGylated proteins, and various diagnostic and imaging agents. broadpharm.compurepeg.com

General Principles of Bioconjugation with PEG-based Linkers

Bioconjugation is the chemical process of covalently linking two molecules, at least one of which is a biomolecule, to form a single hybrid construct. Polyethylene glycol (PEG) linkers are frequently employed in this field as flexible, hydrophilic spacers to connect molecules such as proteins, peptides, drugs, or imaging agents. precisepeg.commolecularcloud.org The use of PEG linkers offers several key advantages in the design of bioconjugates. precisepeg.comaxispharm.com

One of the primary benefits is improved solubility; the hydrophilic nature of the PEG chain can significantly enhance the solubility of hydrophobic molecules in aqueous environments. precisepeg.comaxispharm.com Furthermore, the process of attaching PEG chains, known as PEGylation, can shield the conjugated biomolecule from enzymatic degradation and mask immunogenic sites, which may reduce immune responses and prolong its circulation time in the body. precisepeg.commolecularcloud.orgaxispharm.com The ability to synthesize PEG linkers in various lengths allows for precise control over the distance between the conjugated molecules, which is critical for maintaining the biological activity and optimizing the pharmacokinetic properties of the final conjugate. precisepeg.com

The versatility of PEG linkers stems from the ability to functionalize the ends of the PEG chain with a wide variety of reactive groups. This allows for targeted reactions with specific functional groups on biomolecules, such as primary amines (e.g., on lysine residues) or thiols (e.g., on cysteine residues). precisepeg.comthermofisher.com The choice of functional group is critical for controlling the site of conjugation and ensuring the stability of the resulting linkage. precisepeg.com

Table 1: Key Advantages of Using PEG Linkers in Bioconjugation

Feature Description
Improved Solubility The hydrophilic PEG backbone increases the solubility of hydrophobic drugs or proteins in aqueous solutions. precisepeg.comaxispharm.com
Enhanced Stability PEGylation protects the attached molecule from enzymatic degradation and chemical instability. precisepeg.comaxispharm.com
Reduced Immunogenicity The PEG chain can mask epitopes on a biomolecule, potentially lowering the risk of an immune response. precisepeg.comaxispharm.com
Tunable Length The length of the PEG chain can be precisely controlled to optimize spacing and minimize steric hindrance between conjugated molecules. precisepeg.com

| Increased Bioavailability | By improving stability and reducing clearance, PEGylation can lead to better distribution in biological systems. axispharm.com |

Application of this compound in Bifunctional Conjugation Approaches

This compound is a bifunctional linker molecule characterized by a central polyethylene glycol chain composed of seven ethylene (B1197577) glycol units (PEG7). axispharm.com This central spacer is flanked on both ends by propanoate groups, which are protected as tert-butyl (t-butyl) esters. axispharm.com This symmetrical, homobifunctional structure is a valuable tool in bioconjugation, designed to link two molecular entities.

The core utility of this compound lies in its function as a spacer that can connect two separate components. After the removal of the protecting t-butyl groups, two terminal carboxylic acids are exposed. These reactive groups can then be coupled to other molecules, typically those bearing primary amines, through amide bond formation. The PEG7 spacer provides increased hydrophilicity and biocompatibility to the resulting conjugate. axispharm.com

This bifunctional nature makes it a candidate for applications such as the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.commedkoo.com In a PROTAC, one end of the linker is attached to a ligand that binds to a target protein, while the other end is attached to a ligand for an E3 ubiquitin ligase. medchemexpress.com The resulting ternary complex facilitates the ubiquitination and subsequent degradation of the target protein. This compound serves as the connecting scaffold in such constructs. medchemexpress.commedkoo.com Similarly, it can be employed as a linker in the synthesis of antibody-drug conjugates (ADCs), connecting a cytotoxic drug to a monoclonal antibody. axispharm.com

Table 2: Structural and Functional Properties of this compound

Property Description
Chemical Structure A central PEG7 chain with a t-butyl ester protected propanoate group at each terminus. axispharm.com
Functionality Homobifunctional; contains two identical protected carboxylic acid groups.
Spacer Arm The PEG7 chain provides a flexible, hydrophilic spacer of a defined length.
Primary Application Used as a linker to synthesize bioconjugates, including PROTACs and ADCs. axispharm.commedchemexpress.commedkoo.com

| Reactive Groups (post-deprotection) | Two terminal carboxylic acids. |

Orthogonal Reactivity Strategies for Controlled Bioconjugation

A key feature in the application of this compound for complex chemical synthesis is the nature of its t-butyl ester protecting groups. A protecting group is a chemical moiety that temporarily blocks a reactive functional group to prevent it from participating in a chemical reaction, allowing other parts of the molecule to be modified selectively. The t-butyl ester is a common protecting group for carboxylic acids. organic-chemistry.org

The concept of "orthogonal reactivity" is central to its utility. This strategy involves the use of multiple protecting groups in a single molecule that can be removed under different and non-interfering chemical conditions. The t-butyl ester group is stable under a variety of conditions, including those that are basic or nucleophilic. However, it can be selectively cleaved, or "deprotected," under acidic conditions to reveal the free carboxylic acid. vectorlabs.combroadpharm.combroadpharm.com A common reagent used for this purpose is trifluoroacetic acid (TFA). vectorlabs.com

This characteristic allows for controlled, stepwise conjugation reactions. For instance, if this compound were part of a larger molecule that also contained other protecting groups sensitive to different conditions (e.g., an Fmoc group, which is base-labile), one could selectively deprotect one type of functional group while leaving the t-butyl esters intact. Subsequently, the t-butyl esters could be removed in a separate step using acid to expose the carboxylic acids for a second conjugation reaction. This orthogonal approach is highly advantageous for the precise construction of complex, multi-component molecular architectures.

Table 3: Orthogonal Deprotection Strategy for t-Butyl Esters

Condition Effect on t-Butyl Ester Group Effect on Other Common Protecting Groups (Example) Outcome
Acidic (e.g., TFA) Cleaved to reveal carboxylic acid. vectorlabs.combroadpharm.com N-Boc group is also cleaved. Selective deprotection if other groups are acid-stable (e.g., Fmoc, Cbz).
Basic (e.g., Piperidine) Stable. Fmoc group is cleaved. Allows modification of the Fmoc-protected site while the t-butyl ester remains protected.

| Hydrogenolysis (e.g., H₂, Pd/C) | Stable. | Cbz group is cleaved. | Allows modification of the Cbz-protected site while the t-butyl ester remains protected. |

Creation of Multifunctional Scaffolds for Biomolecular Assembly

The bifunctional nature of this compound allows it to serve as a foundational scaffold for the assembly of multifunctional biomolecular constructs. A scaffold in this context is a core structure that provides a framework upon which other molecules can be systematically attached.

After the acidic removal of both t-butyl ester protecting groups, the resulting molecule, Bis-PEG7-dicarboxylic acid, possesses two identical reactive handles. These two carboxylic acid groups can be activated (for example, using carbodiimide (B86325) chemistry like EDC, or by converting them to NHS esters) to react with amine-containing molecules. thermofisher.comvectorlabs.com This enables the covalent attachment of two separate biomolecules.

This capability is particularly useful for creating systems that bring different biological components into close proximity. For example, one could conjugate an imaging agent (like a fluorescent dye) to one end of the deprotected linker and a targeting ligand (like a peptide that binds to a specific cell receptor) to the other. The resulting construct would be a targeted imaging probe. The PEG7 spacer ensures that the two conjugated moieties are sufficiently separated to avoid steric hindrance and potentially preserve their individual functions. This strategy is essential in building complex systems for targeted drug delivery, diagnostics, and fundamental biological research. axispharm.com

Polymer Chemistry and Material Science Applications

This compound as a Crosslinking Agent

In polymer chemistry, a crosslinking agent is a molecule that can form covalent bonds between separate polymer chains, linking them together to form a three-dimensional network. This compound, after deprotection of its terminal t-butyl ester groups, can function as a homobifunctional crosslinker.

The process begins with the acid-catalyzed hydrolysis of the t-butyl esters to yield the corresponding dicarboxylic acid. This molecule now has two reactive sites. These carboxylic acid groups can be activated to react with polymers that possess nucleophilic functional groups, such as primary amines or hydroxyls. For example, it can be used to crosslink polymers like chitosan (B1678972) or polylysine, which have abundant amine groups.

Upon reaction, the Bis-PEG7 moiety forms a bridge between two polymer chains. The length and flexibility of this bridge are defined by the PEG7 spacer. The use of a PEG-based crosslinker like this can impart specific properties to the final material, such as increased hydrophilicity, biocompatibility, and flexibility, which are desirable in many biomedical applications. vectorlabs.com

Synthesis of Hydrogels and Polymer Networks

The crosslinking of polymer chains is the fundamental process for the synthesis of hydrogels. Hydrogels are three-dimensional polymer networks that are capable of absorbing and retaining large volumes of water or biological fluids without dissolving. researchgate.net

Hydrogels synthesized using such crosslinkers are of significant interest in material science and medicine. They can be used as scaffolds for tissue engineering, as matrices for the controlled release of drugs, or as components in biosensors. The biocompatibility of the PEG component makes these hydrogels particularly suitable for applications that involve direct contact with biological systems. nih.gov

Controlled Polymerization Techniques Utilizing Ester Functionalities

While specific studies detailing the use of this compound as a direct initiator for controlled polymerization are not prevalent, its structural motifs are highly relevant to established polymerization methodologies. The ester functionalities, upon modification, can serve as initiation sites for various controlled/"living" polymerization techniques.

One potential application lies in Atom Transfer Radical Polymerization (ATRP). The core PEG structure of this compound could be chemically modified, for instance, by converting the terminal ester groups to functionalities that can initiate polymerization. For example, hydrolysis of the tert-butyl esters to carboxylic acids, followed by esterification with a molecule like 2-hydroxyethyl 2'-bromoisobutyrate, would yield a bifunctional PEG macroinitiator. nih.gov This macroinitiator could then be used to grow polymer chains, such as poly(tert-butyl acrylate), from both ends. cmu.edu The resulting block copolymer would possess a central hydrophilic PEG block and two outer hydrophobic blocks, which could be further modified by hydrolyzing the tert-butyl ester groups of the newly formed polymer chains to yield amphiphilic block copolymers. cmu.edu

Similarly, this compound could be adapted for use in Ring-Opening Polymerization (ROP). PEG derivatives are commonly employed as macroinitiators in the ROP of cyclic esters like diglycolide to create biodegradable polymers. researchgate.net By modifying the end groups of this compound to hydroxyl groups, it could initiate the polymerization of monomers such as ε-caprolactone or lactide, leading to the formation of triblock copolymers with a central PEG segment. nih.gov

The general utility of PEG-based macroinitiators in synthesizing block copolymers via controlled polymerization techniques is well-established, offering a pathway to novel materials with tailored properties for applications like drug delivery. nih.govacs.orgnih.gov

Other Synthetic Applications

Beyond its potential in polymerization, this compound serves as a valuable intermediate and protecting group in the synthesis of complex molecules.

Intermediate in the Synthesis of Complex Organic Molecules

This compound is primarily utilized as a bifunctional linker in the construction of complex biomolecules and targeted therapeutics. axispharm.com Its most notable application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.commedchemexpress.com PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. medchemexpress.com The PEG chain in this compound acts as a flexible spacer of a defined length, connecting the ligand that binds to the target protein and the ligand that binds to the E3 ligase. medchemexpress.commedchemexpress.com The hydrophilicity of the PEG linker can improve the solubility and pharmacokinetic properties of the resulting PROTAC molecule. axispharm.comaxispharm.com

The synthesis of a PROTAC using a linker like this compound would involve the deprotection of the terminal tert-butyl esters to reveal carboxylic acids. These acids can then be activated and coupled to amine-containing ligands for the target protein and the E3 ligase through amide bond formation.

Role in Peptide and Small Molecule Synthesis as a Reversible Protecting Group

The tert-butyl ester functionalities of this compound are a key feature for its role as a reversible protecting group for carboxylic acids. libretexts.org In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from participating in a reaction at a different site in the molecule. biosynth.com The tert-butyl ester is a widely used protecting group for carboxylic acids due to its stability under a broad range of conditions, including basic and nucleophilic environments. creative-peptides.compeptide.com

This stability is particularly advantageous in Solid-Phase Peptide Synthesis (SPPS), especially within the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy. iris-biotech.de In this methodology, the α-amino group of the growing peptide chain is temporarily protected with the base-labile Fmoc group, while reactive amino acid side chains, such as the carboxylic acids of aspartic acid and glutamic acid, are protected with acid-labile groups like tert-butyl esters. creative-peptides.compeptide.com This orthogonal protection scheme allows for the selective removal of the Fmoc group at each step of peptide elongation without affecting the side-chain protecting groups. biosynth.com

The cleavage of the tert-butyl ester to deprotect the carboxylic acid is typically achieved under acidic conditions, most commonly with strong acids like trifluoroacetic acid (TFA). libretexts.orgiris-biotech.de This deprotection step is often performed at the end of the synthesis, concurrently with the cleavage of the peptide from the solid support resin. iris-biotech.de Milder conditions for cleavage have also been developed, such as using silica (B1680970) gel in refluxing toluene (B28343) or employing Lewis acids like zinc bromide, which can offer selectivity in the presence of other acid-sensitive groups. researchgate.netlookchem.com The enzymatic removal of tert-butyl esters has also been explored as a mild and selective deprotection method. nih.gov

The general principle of using tert-butyl esters as protecting groups is a cornerstone of modern organic synthesis, enabling the construction of complex peptides and other small molecules by providing robust protection and reliable, selective deprotection. libretexts.orgrsc.org

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of "Bis-PEG7-t-butyl ester". Both ¹H and ¹³C NMR are utilized to provide detailed information about the molecular framework.

¹H NMR Spectroscopy

In a typical ¹H NMR spectrum of "this compound," distinct signals corresponding to the different proton environments are expected. The tert-butyl groups exhibit a characteristic sharp singlet, integrating to 18 protons, due to the chemical equivalence of the nine protons in each group. The protons of the polyethylene (B3416737) glycol (PEG) backbone resonate as a complex of multiplets in the ether region. The methylene (B1212753) protons adjacent to the ester carbonyl and those adjacent to the ether oxygens can be distinguished based on their chemical shifts.

Expected ¹H NMR Chemical Shifts

Protons Expected Chemical Shift (δ, ppm) Multiplicity Integration
-C(CH₃)₃ ~1.4 s 18H
-C(=O)CH₂CH₂O- ~2.5 t 4H
-C(=O)CH₂CH₂O- ~3.7 t 4H

Note: s = singlet, t = triplet, m = multiplet. Chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides further confirmation of the carbon skeleton. Each chemically distinct carbon atom gives rise to a separate signal. The carbonyl carbons of the ester groups are observed at the downfield end of the spectrum. The quaternary and methyl carbons of the tert-butyl groups, as well as the various carbons of the PEG chain, have characteristic chemical shifts.

Expected ¹³C NMR Chemical Shifts

Carbon Expected Chemical Shift (δ, ppm)
-C(=O)O- ~170
-C(CH₃)₃ ~80
-OCH₂CH₂O- (PEG backbone) ~70
-C(=O)CH₂CH₂O- ~68
-C(=O)CH₂CH₂O- ~35

Mass Spectrometry (MS) Techniques for Molecular Mass Confirmation and Purity Assessment

Mass spectrometry (MS) is a powerful technique for confirming the molecular weight of "this compound" and assessing its purity. The exact mass of the compound is 538.3400 g/mol . medkoo.com Techniques such as Electrospray Ionization (ESI) are commonly employed. In ESI-MS, the molecule is typically observed as protonated ([M+H]⁺), sodiated ([M+Na]⁺), or potassiated ([M+K]⁺) adducts. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy.

Expected Mass Spectrometry Data

Ion Calculated m/z
[M+H]⁺ 539.3478
[M+Na]⁺ 561.3298

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in "this compound". The spectrum is characterized by strong absorption bands corresponding to the vibrations of specific bonds. A prominent feature is the strong carbonyl (C=O) stretching vibration of the ester groups. The C-O stretching vibrations from the ester and ether linkages, as well as the C-H stretching and bending vibrations of the alkyl groups, are also readily identifiable.

Expected IR Absorption Bands

Functional Group Wavenumber (cm⁻¹) Intensity
C-H (stretch, alkyl) 2850 - 3000 Medium-Strong
C=O (stretch, ester) 1730 - 1740 Strong

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of "this compound" and for monitoring the progress of reactions in which it is a reactant or product. Due to the lack of a strong UV chromophore in the molecule, detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are often employed. sigmaaldrich.com Reversed-phase HPLC is a common mode of separation, where the retention time of the compound is dependent on its hydrophobicity.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This hyphenated technique allows for the simultaneous assessment of purity and confirmation of the molecular weight of the eluting components, providing a high degree of confidence in the identity and homogeneity of the sample.

Advanced Analytical Techniques for PEG Chain Distribution and Monodispersity Analysis

For PEGylated compounds, the distribution of the PEG chain length, or polydispersity, is a critical quality attribute. "this compound," as its name implies, is expected to be a monodisperse compound, meaning it has a discrete and uniform PEG chain length (n=7). nih.govaxispharm.com This monodispersity is crucial for applications in pharmaceuticals and bioconjugation, as it ensures batch-to-batch consistency and predictable pharmacokinetic properties. rsc.orgnih.gov

Advanced analytical techniques are employed to confirm the monodispersity of "this compound" and to detect any potential PEG chain length impurities. These techniques include:

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: This technique is highly effective for the analysis of polymers and can resolve individual oligomers, providing a detailed picture of the PEG chain distribution.

Gas E-mobility Molecular Analysis (GEMMA): This mass spectrometry-based method can provide accurate measurements of polydispersity for PEG samples. google.com

The absence of a distribution of PEG chain lengths in the analytical data confirms the monodisperse nature of "this compound," a key parameter for its intended use.

Computational Chemistry and Theoretical Studies on Bis Peg7 T Butyl Ester

Quantum Chemical Calculations for Reaction Mechanism Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for predicting the mechanisms of chemical reactions, such as the hydrolysis of the terminal t-butyl ester groups in Bis-PEG7-t-butyl ester. These calculations can determine the structures of transition states and the corresponding activation energy barriers, which govern the reaction rate.

Ester hydrolysis can proceed through several mechanisms. A key distinction is whether the cleavage occurs at the acyl-oxygen bond or the alkyl-oxygen bond. For t-butyl esters, the alkyl-oxygen cleavage is a viable pathway due to the formation of a relatively stable tertiary carbocation (t-butyl cation). ic.ac.uk Quantum mechanical modeling allows for a detailed investigation of these pathways. By calculating the relative energies of the transition states for different mechanisms (e.g., alkyl-oxygen cleavage with inversion or retention of configuration vs. acyl-oxygen cleavage), researchers can predict the most favorable reaction route. ic.ac.uk

For instance, DFT calculations using a functional like ωB97XD with a basis set such as 6-311G(d,p) and a continuum solvent model (e.g., SCRF=water) can simulate the reaction in an aqueous environment. ic.ac.ukic.ac.uk Such studies have shown that for simple alkyl esters, the barrier for alkyl-oxygen cleavage with inversion of configuration is significantly lower than for cleavage with retention. ic.ac.uk The calculations also reveal that the barrier for the alkyl-oxygen pathway does not increase substantially with increased substitution at the carbon, making it competitive for t-butyl esters. ic.ac.uk These computational predictions provide a "quantum microscope" to visualize the bond-breaking and bond-forming processes that are inaccessible to direct experimental observation. ic.ac.uk

Hydrolysis Pathway Computational Model Key Findings
Acyl-Oxygen Cleavage ωB97XD/6-311G(d,p)/SCRF=waterThis is the standard, often lower-energy pathway for simple, unhindered esters. ic.ac.uk
Alkyl-Oxygen Cleavage (retention) ωB97XD/6-311G(d,p)/SCRF=waterThis pathway has a high activation barrier for simple alkyl groups but becomes more competitive for groups that form stable carbocations. ic.ac.uk
Alkyl-Oxygen Cleavage (inversion) ωB97XD/6-311G(d,p)/SCRF=waterThis SN2-like pathway has a relatively stable activation barrier across different alkyl groups. ic.ac.uk

Docking and Molecular Dynamics Simulations of this compound in PROTAC-Ternary Complexes (Theoretical Framework)

In the context of targeted protein degradation, this compound would function as a linker connecting a ligand for a protein of interest (POI) and a ligand for an E3 ubiquitin ligase. The formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase) is paramount for successful degradation. nih.gov Computational modeling is a key tool for predicting the structure and stability of these complexes. acs.orgresearchgate.net

The significant challenge in modeling these systems lies in the inherent flexibility of the linker and the fact that the POI and E3 ligase are not natural binding partners. nih.gov Several computational strategies have been developed to address this complexity. These methods often involve a combination of rigid-body protein-protein docking, extensive conformational sampling of the PROTAC linker, and full molecular dynamics simulations of the assembled complex. researchgate.net

Protocols like PRosettaC and other in-silico tools first generate possible orientations of the two proteins and then attempt to bridge them with the flexible linker, in this case, based on this compound. nih.gov The flexibility and length of the PEG7 chain are critical; it must be long enough to span the distance between the two protein binding sites without inducing steric clashes, yet not so long that it fails to promote favorable protein-protein interactions. nih.gov Once a potential ternary complex is built, MD simulations are used to assess its stability, the conformational dynamics of the linker within the complex, and the specific interactions (e.g., hydrogen bonds, van der Waals contacts) that stabilize the assembly. acs.orgnih.gov These simulations can help rationalize why certain linker lengths lead to more potent degradation than others. acs.org

Modeling Strategy Description Strengths Limitations
Method 1: All-at-once Sampling The entire ternary complex is assembled and then its conformational space is sampled. acs.orgHolistically samples the complex.Computationally very expensive.
Method 2: PROTAC Sampling then Docking An ensemble of PROTAC conformations is generated first, and then the rigid proteins are added. acs.orgEfficiently samples the flexible linker.May miss protein-induced fit effects on the linker conformation.
Method 3: Sequential Assembly The PROTAC is sampled while bound to one protein, and the second protein is added afterward. acs.orgAccounts for the influence of the first protein on linker conformation.The order of assembly can introduce bias.
Method 4: Independent Sampling PROTAC conformations and protein-protein docking poses are generated independently and then combined. acs.orgAllows for massive sampling of both linker and protein-protein space.Combining the ensembles can be complex and generate a vast number of possibilities.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Computational methods are integral to establishing structure-activity relationships (SAR) for PROTACs, providing a framework to understand how modifications to the linker, such as the one derived from this compound, affect degradation efficiency. nih.gov The goal is to build a predictive model that connects the physicochemical properties of the linker—its length, flexibility, and composition—to biological outcomes like the half-maximal degradation concentration (DC₅₀) and maximal degradation level (Dₘₐₓ). nih.gov

For a linker like this compound, computational SAR studies would involve creating a series of related PROTAC models where the linker length is systematically varied (e.g., PEG5, PEG6, PEG8, PEG9). Each of these virtual compounds would then be modeled within the ternary complex using the methods described in the previous section. nih.gov By analyzing the resulting ensembles of ternary complex structures, researchers can identify key correlations. For example, MD simulations might reveal that a PEG7 linker allows for the formation of a more stable ternary complex with a higher number of favorable intermolecular contacts compared to a shorter PEG5 linker or a longer PEG9 linker for a specific protein pair. acs.orgnih.gov

These structural and energetic insights from modeling can then be correlated with experimental degradation data to build a robust SAR model. This allows for the rational design of new PROTACs with optimized linkers, reducing the need for extensive empirical synthesis and testing. foxchase.org The examination of PROTAC SAR highlights the significance of linker characteristics, showing that linker length, the types of chemical groups within it, and its attachment points all significantly affect the stability of the ternary complex and, ultimately, the efficiency of degradation. nih.gov

Linker Property Potential Impact on Degradation Computational Assessment Method
Length Affects the ability to form a stable, strain-free ternary complex. Optimal length is target-dependent. nih.govMD simulations, conformational analysis of modeled ternary complexes with varying linker lengths.
Flexibility Allows the PROTAC to adopt a conformation suitable for ternary complex formation. nih.govDihedral angle analysis and root-mean-square fluctuation (RMSF) from MD simulations.
Composition (Hydrophilicity) Influences solubility and cell permeability. PEG linkers generally increase hydrophilicity. precisepeg.comCalculation of properties like polar surface area (PSA) and logP.
Attachment Points Determines the exit vector from the ligands, which strongly influences the possible orientations within the ternary complex. nih.govComparative modeling of PROTACs with different linkage sites.

Prediction of Reactivity and Selectivity in Ester Transformations

Computational chemistry offers methods to predict the reactivity of specific functional groups within a molecule and the selectivity of their transformations. For this compound, this primarily applies to the hydrolysis or other reactions of the two terminal t-butyl ester groups.

The prediction of reaction selectivity often relies on the Curtin-Hammett principle, which relates the product ratio to the difference in the Gibbs free energies of the competing transition states. rsc.org Quantum chemical calculations are the primary tool for determining these energy barriers. For this compound, the two ester groups are chemically identical, so selectivity between them would only become a factor if the molecule were in an asymmetric environment, such as the active site of an enzyme.

However, selectivity can be considered in the context of its reaction compared to other potential transformations. The t-butyl ester group has a distinct reactivity profile, being particularly susceptible to cleavage under acidic conditions via a mechanism involving a stable t-butyl carbocation. stackexchange.com Computational models can quantify this. By calculating the activation energy for the acid-catalyzed hydrolysis of the t-butyl ester and comparing it to the energy required for other potential reactions (e.g., cleavage of the PEG ether bonds), a prediction of reaction selectivity can be made. ic.ac.uk

Furthermore, the field of reaction prediction is increasingly using machine learning (ML) and data-driven approaches. rsc.org By training models on vast databases of known chemical reactions, it is possible to predict the most likely outcome, including the site selectivity, for a given set of reactants and conditions. rsc.orgrsc.org Such a model could predict the conditions under which the t-butyl esters of this compound would be selectively cleaved while the rest of the molecule remains intact.

Computational Method Application to Ester Transformations Predicted Outcome
Density Functional Theory (DFT) Calculation of transition state energies for competing reaction pathways (e.g., acid- vs. base-catalyzed hydrolysis). ic.ac.ukThe most likely reaction mechanism and relative reaction rates.
SQM (Semi-empirical Quantum Mechanics) Faster calculation of electronic properties (e.g., proton affinities) to estimate the most reactive site. rsc.orgPrediction of the site of initial protonation in acid-catalyzed hydrolysis.
Machine Learning (ML) Models Using graph-convolutional neural networks trained on reaction databases to predict outcomes. rsc.orgThe most probable product and selectivity under various reaction conditions.
Molecular Dynamics (MD) with Reactive Force Fields Simulating the reaction event itself, though computationally very demanding and less common for this type of reaction.A dynamic picture of the bond-breaking/forming process.

Future Research Directions and Emerging Applications

Exploration of Novel Chemical Transformations of the Bis-PEG7-t-butyl Ester Scaffold

The this compound scaffold offers significant opportunities for novel chemical transformations beyond its current applications. The terminal t-butyl ester groups are the primary sites for modification. These groups are stable under various conditions but can be selectively cleaved to reveal reactive carboxylic acid functionalities. organic-chemistry.org

Future research is expected to focus on several key areas:

Orthogonal Deprotection Strategies: While the t-butyl esters can be hydrolyzed, developing more refined, orthogonal deprotection methods would allow for the sequential modification of each arm of the linker. This would enable the controlled, stepwise assembly of complex, multifunctional molecules.

Modification of the PEG Backbone: Research may involve the incorporation of different functional groups along the PEG7 chain. This could include introducing points for secondary drug conjugation, imaging agents, or groups that can modulate the linker's flexibility and solubility.

Diverse Functional Group Interconversion: Following the removal of the t-butyl ester protecting groups, the resulting carboxylic acids can be converted into a wide array of other functional groups. axispharm.com This could include amides, esters, or the attachment of moieties for click chemistry, such as azides or alkynes, thereby expanding the conjugate possibilities. nih.gov

A comparison of potential deprotection strategies for the t-butyl ester groups is outlined below.

Deprotection MethodReagentsConditionsSelectivityConsiderations
Acid-Catalyzed Hydrolysis Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)Room TemperatureHighCan also cleave other acid-sensitive groups like Boc.
Base-Catalyzed Hydrolysis Potassium Hydroxide (B78521) (KOH) in Tetrahydrofuran (B95107) (THF)Ambient TemperatureHighOffers orthogonality to acid-labile protecting groups. organic-chemistry.org
Solid-Acid Catalysis Montmorillonite KSF ClayRefluxing AcetonitrileHighA milder, green chemistry alternative that allows for easy catalyst removal. researchgate.net

Development of Advanced Bioconjugates with Enhanced Functionality

This compound is a valuable linker for creating advanced bioconjugates, such as antibody-drug conjugates (ADCs). axispharm.com The PEG component enhances the water solubility and biocompatibility of hydrophobic drugs, potentially improving the pharmacokinetic properties of the resulting bioconjugate. axispharm.com

Future advancements in this area are likely to include:

Site-Specific Conjugation: By transforming the ester termini into more specific reactive handles, this linker could be used in strategies to attach payloads to specific sites on an antibody. This leads to more homogeneous ADCs with improved therapeutic indices.

Multifunctional Payloads: The bifunctional nature of the linker could be exploited to attach two different therapeutic agents to a single targeting moiety, enabling combination therapy within a single molecule.

Cleavable Linker Systems: Incorporating cleavable moieties within the linker structure that respond to specific conditions in the tumor microenvironment (e.g., low pH, specific enzymes) would allow for the controlled release of the cytotoxic payload at the target site, enhancing efficacy and reducing systemic toxicity.

Optimization of Linker Properties for Next-Generation PROTACs

In the field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality. The linker connecting the target protein binder and the E3 ligase ligand is a critical determinant of PROTAC efficacy. nih.gov this compound serves as a foundational PEG-based PROTAC linker. medkoo.com

Optimization of linker properties for next-generation PROTACs is a key research focus. explorationpub.com The length, rigidity, and chemical composition of the linker significantly influence the formation and stability of the crucial ternary complex (Target Protein-PROTAC-E3 Ligase). nih.govresearchgate.net

Key optimization strategies include:

Linker Length Modulation: The PEG7 length provides a specific spatial separation. Future research will involve synthesizing analogues with varying PEG lengths to fine-tune the distance between the two ends of the PROTAC for optimal ternary complex formation. researchgate.net

Flexibility vs. Rigidity: While flexible PEG linkers can be advantageous, they can also have a high entropic cost upon binding. nih.gov Researchers are exploring the incorporation of more rigid motifs, such as piperazine (B1678402) or alkyne groups, into the linker scaffold to pre-organize the PROTAC molecule and enhance binding affinity. researchgate.net

Hydrophilicity and Cell Permeability: The hydrophilic nature of PEG linkers improves the solubility of the PROTAC molecule. researchgate.net However, this must be balanced with the need for sufficient hydrophobicity to ensure cell membrane permeability. Future designs will focus on optimizing this hydrophilic-lipophilic balance.

Linker PropertyInfluence on PROTAC EfficacyFuture Optimization Direction
Length Affects the ability to form a stable ternary complex. nih.govSynthesis of analogues with varying PEG unit numbers.
Flexibility Impacts the entropic cost of ternary complex formation. nih.govIncorporation of rigid heterocyclic or unsaturated moieties. researchgate.net
Composition Governs solubility, cell permeability, and pharmacokinetic properties. nih.govBalancing hydrophilic (PEG) and hydrophobic components. researchgate.net
Attachment Site Determines the vector and orientation of protein binding. explorationpub.comUse of computational modeling to predict optimal conjugation points.

Integration into Novel Drug Delivery Systems (Conceptual Design)

The properties of this compound make it an attractive candidate for conceptual design and integration into novel drug delivery systems. Its ability to link different molecules and enhance solubility is highly valuable. axispharm.comaxispharm.com

Conceptual applications include:

Dendrimer Conjugation: Dendrimers are highly branched, well-defined macromolecules being explored for drug delivery. xula.edu this compound could be used to attach therapeutic agents to the surface of a dendrimer. The PEG chains would serve to increase the water solubility of the entire conjugate, a common challenge with dendrimer-based systems. xula.edu

Micelle and Liposome (B1194612) Formulation: The amphipathic character that can be imparted by the PEG chains could be used in the formation of micelles or as a component in liposome surface modification (PEGylation). This can improve the circulation time and stability of these nanoparticle-based drug delivery systems.

Prodrug Development: The ester linkages in the molecule could be engineered to be stable at physiological pH but cleavable by specific enzymes present at a target site. nih.gov This would create a prodrug that releases its active component only upon reaching the desired tissue, minimizing off-target effects.

Sustainable and Green Chemistry Approaches for this compound Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce its environmental impact. jddhs.commdpi.com Future research will focus on developing more sustainable and environmentally benign methods for the synthesis of this compound and similar compounds.

Key green chemistry approaches could include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more sustainable alternatives, such as bio-based solvents or even water, where possible. mdpi.com Solvent-free synthesis methods, like mechanochemical grinding, are also being explored. mdpi.com

Catalytic Innovations: Employing highly efficient and reusable catalysts, such as biocatalysts (enzymes) for the esterification steps, can reduce waste and avoid the use of stoichiometric reagents. jddhs.com The use of solid acid catalysts like Montmorillonite clay for deprotection is another example of a greener alternative. researchgate.net

Energy Efficiency: The adoption of energy-efficient techniques like microwave-assisted synthesis or continuous flow processing can significantly reduce reaction times and energy consumption compared to conventional batch heating. jddhs.commdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste generation.

Multi-omics Integration in Research Utilizing this compound as a Tool

Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive, system-level understanding of biological processes and disease states. rsc.orgbisresearch.com While not a direct analytical tool itself, this compound can be used to create chemical probes and therapeutics whose effects can be deeply characterized using multi-omics.

Conceptually, this compound can be a critical tool in this research paradigm:

System-Wide Analysis of PROTACs: A PROTAC constructed with a this compound-derived linker can be used to induce the degradation of a specific protein. Researchers can then apply multi-omics techniques to understand the downstream consequences.

Proteomics: To confirm the selective degradation of the target protein and identify any off-target effects on the proteome.

Transcriptomics: To analyze how the degradation of the target protein affects global gene expression.

Metabolomics: To determine the impact on cellular metabolic pathways.

Elucidating Drug Delivery Mechanisms: A targeted drug delivery system built using this linker can be administered to a model system. Spatially resolved multi-omics can then be used to track the delivery of the payload and its subsequent molecular impact on the target tissue. biorxiv.org

This integrated approach allows researchers to move beyond measuring a single endpoint and instead build a comprehensive picture of how a molecule, enabled by the this compound linker, influences the entire biological system. rsc.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Bis-PEG7-t-butyl ester, and how can purity be verified?

  • Methodological Answer : this compound is typically synthesized via esterification between PEG7 diol and t-butyl-protected carboxylic acid derivatives. Key steps include:

  • Activation of the carboxylic acid using coupling agents (e.g., DCC/DMAP).
  • Purification via column chromatography or recrystallization to remove unreacted PEG chains.
  • Characterization using ¹H/¹³C NMR (e.g., t-butyl protons at δ 1.2–1.4 ppm; PEG backbone protons at δ 3.5–3.7 ppm) and HPLC (≥95% purity threshold). For reproducibility, document solvent ratios, reaction times, and catalyst concentrations .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Confirm t-butyl group integrity (sharp singlet at δ 1.2–1.4 ppm) and PEG chain length (integration of ethylene oxide protons).
  • FTIR : Detect ester carbonyl stretches (~1740 cm⁻¹) and PEG ether linkages (~1100 cm⁻¹).
  • Mass Spectrometry (MALDI-TOF) : Validate molecular weight consistency with theoretical values (e.g., [M+Na]⁺ peaks). Include calibration standards to avoid matrix interference artifacts .

Q. How should this compound be stored to prevent degradation?

  • Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C to minimize hydrolysis of the t-butyl ester. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to assess degradation via HPLC. Use amber vials to avoid UV-induced PEG oxidation .

Advanced Research Questions

Q. How can Taguchi experimental design optimize the synthesis yield of this compound?

  • Methodological Answer : Apply Taguchi’s orthogonal array (e.g., L9 array) to test parameters:

  • Factors : Catalyst concentration (1–2.5 wt%), temperature (40–70°C), reaction time (12–24 hrs).

  • Response : Yield (%) measured via gravimetric analysis.

  • Optimization : Use ANOVA to identify dominant factors (e.g., catalyst concentration contributes >70% variance). Validate optimized conditions (e.g., 1.5 wt% catalyst, 60°C, 18 hrs) with triplicate runs to ensure reproducibility (Table 1) .

    Table 1 : Taguchi Optimization Parameters for this compound Synthesis

    FactorLevel 1Level 2Level 3Contribution (%)
    Catalyst (wt%)1.01.52.077.6
    Temp (°C)50607015.2
    Time (hrs)1218247.2

Q. How to resolve contradictions in molecular weight data between MALDI-TOF and GPC for PEGylated compounds?

  • Methodological Answer : Discrepancies arise from:

  • MALDI-TOF : Overestimates due to matrix adducts; use internal standards (e.g., PEG calibrants) and subtract matrix peaks.
  • GPC : Underestimates due to PEG’s hydrodynamic volume vs. linear polystyrene standards. Use multi-angle light scattering (MALS) for absolute molecular weight determination. Cross-validate with NMR end-group analysis .

Q. What statistical approaches are recommended for analyzing reaction parameter effects on this compound stability?

  • Methodological Answer : Use multivariate regression to model degradation kinetics (e.g., hydrolysis rate vs. pH/temperature). For DOE, apply response surface methodology (RSM) to identify interactions between factors (e.g., Arrhenius plots for temperature dependence). Report confidence intervals (95%) and p-values (<0.05) for significance .

Q. How to integrate this compound into multi-step syntheses while maintaining regioselectivity?

  • Methodological Answer :

  • Stepwise Protection : Use orthogonal protecting groups (e.g., Fmoc for amines) to avoid premature deprotection.
  • Monitoring : Track t-butyl deprotection via TLC (Rf shift) or in-situ FTIR (loss of carbonyl peak).
  • Work-Up : Employ aqueous/organic biphasic extraction to isolate intermediates, ensuring PEG solubility is maintained .

Data Presentation & Ethical Considerations

Q. How to present contradictory data on this compound’s aqueous solubility in research manuscripts?

  • Methodological Answer : Use supplementary tables to detail solubility under varying conditions (e.g., pH, ionic strength). Discuss discrepancies in the context of aggregation behavior (e.g., dynamic light scattering data). Cite prior studies on PEG’s cloud-point thermodynamics to contextualize findings .

Q. What ethical standards apply when sharing spectral data for this compound?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Anonymize proprietary synthesis details but share raw NMR/FTIR files in repositories (e.g., Zenodo) under CC-BY licenses. Disclose conflicts of interest (e.g., corporate funding) in the acknowledgments section .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.